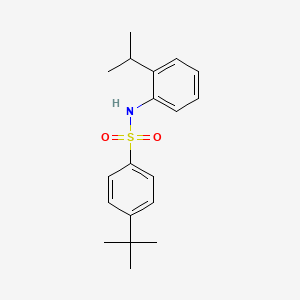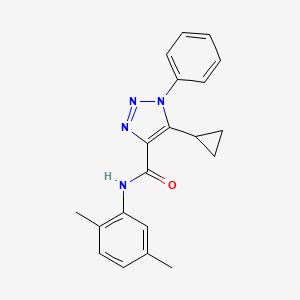![molecular formula C20H25ClN2OS2 B4724248 N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4724248.png)
N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea
Descripción general
Descripción
N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea, also known as BCT-100, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCT-100 belongs to the class of thiourea compounds, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea is not fully understood. However, it has been proposed that N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea may exert its biological effects by inhibiting enzymes involved in various cellular processes, such as DNA synthesis and protein synthesis. N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has been found to have several biochemical and physiological effects. In cancer cells, N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has been shown to inhibit cell proliferation, induce apoptosis, and disrupt the cell cycle. N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has also been found to inhibit the growth of bacterial and viral pathogens, suggesting its potential as an antimicrobial agent. In models of neurodegenerative disorders, N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has been shown to protect against oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea for lab experiments is its broad spectrum of biological activity. N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has been shown to have antitumor, antiviral, and neuroprotective effects, making it a versatile compound for studying various diseases. However, one limitation of N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea. One area of interest is the development of analogs of N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea with improved pharmacological properties, such as increased solubility and potency. Another area of research is the elucidation of the exact mechanism of action of N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea in animal models and clinical trials.
Aplicaciones Científicas De Investigación
N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has been investigated for its potential therapeutic applications in various fields of medicine, including oncology, infectious diseases, and neurodegenerative disorders. In oncology, N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has been shown to inhibit the growth of several cancer cell lines, including lung, breast, and prostate cancer cells. N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has also been found to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has been studied for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[2-[(4-butoxy-3-chlorophenyl)methylsulfanyl]ethyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2OS2/c1-2-3-12-24-19-10-9-16(14-18(19)21)15-26-13-11-22-20(25)23-17-7-5-4-6-8-17/h4-10,14H,2-3,11-13,15H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAFDMKZNGKIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CSCCNC(=S)NC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5'-[(4-chlorophenyl)methylene]bis(6-amino-1-methyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B4724167.png)
![2-methyl-N-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide](/img/structure/B4724172.png)
![4-cyano-2-fluoro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4724177.png)

![N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4724186.png)
![2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B4724204.png)

![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4724215.png)

![4-butoxy-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4724226.png)
![2-(2-chlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4724236.png)
![2-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4724241.png)
![N-methyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4724255.png)
![3-bromo-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4724274.png)